D-Manosa-13C-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

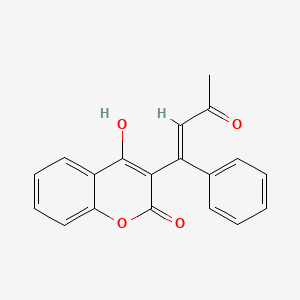

D-Mannose-3-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .

Synthesis Analysis

D-Mannose can be produced from biomass raw materials such as coffee grounds, konjac flour, acai berry, etc . A new method for the synthesis of the title [1-13C]-labeled compounds via the corresponding olefin compounds, which are in turn derived from d-mannitol or l-arabinose by efficient introduction of 13C, by the Wittig reaction using Ph3P13CH3I and n-BuLi, is described .Molecular Structure Analysis

The molecular formula of D-Mannose-3-13C is C6H12O6 . It has a molecular weight of 181.15 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 R )-2,3,4,5,6-pentahydroxy (3 13 C)hexanal .Chemical Reactions Analysis

D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . It is the C-2 epimer of glucose and a component of a variety of polysaccharides in plants .Physical And Chemical Properties Analysis

D-Mannose-3-13C has a topological polar surface area of 118 Ų . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación

Prevención de infecciones del tracto urinario (ITU)

La D-manosa es ampliamente investigada por su papel en la prevención de las ITU. Se cree que inhibe la adhesión de las bacterias Escherichia coli a las paredes del tracto urinario, reduciendo así el riesgo y la recurrencia de las ITU . Los ensayos clínicos han explorado su eficacia como profilaxis no antibiótica, especialmente para mujeres con infecciones recurrentes .

Tratamiento de la degeneración del disco intervertebral (DDI)

Estudios recientes han indicado que la D-manosa puede tener potencial terapéutico en el tratamiento de la DDI. Parece ejercer efectos anticatabólicos al influir en el metabolismo de la glutamina y suprimir la vía de la proteína quinasa activada por mitógeno (MAPK), lo que podría aliviar la degeneración de los discos intervertebrales .

Marcado metabólico en glicobiología

La D-manosa-13C-2 se utiliza en el marcado metabólico para estudiar las glicoproteínas y los glucolípidos. Esta aplicación es crucial para comprender las interacciones de la superficie celular y las funciones de los glucoconjugados en la salud y la enfermedad. El etiquetado isotópico estable permite un análisis estructural y funcional detallado utilizando técnicas como la espectroscopia de RMN .

Investigación sobre la adhesión bacteriana

El compuesto se utiliza para investigar los mecanismos de adhesión bacteriana a las células huésped. Al bloquear la lectina FimH de E. coli con D-manosa, los investigadores pueden estudiar la prevención de la colonización bacteriana, lo cual es esencial para el desarrollo de nuevas estrategias antimicrobianas .

Suplementos nutricionales y alimentos funcionales

La D-manosa se comercializa como un suplemento dietético para la salud del tracto urinario. Su papel en el metabolismo y como componente natural de las frutas la convierte en un candidato para alimentos funcionales destinados a mejorar la salud urinaria y la salud general .

Química analítica y control de calidad

En química analítica, la this compound sirve como patrón de referencia para garantizar la exactitud y precisión de los métodos analíticos, particularmente en el control de calidad de los productos farmacéuticos y nutracéuticos .

Mecanismo De Acción

Target of Action

D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of D-Mannose-13C-2 are specific proteins that undergo glycosylation, a process where a carbohydrate like D-Mannose-13C-2 is covalently attached .

Mode of Action

D-Mannose-13C-2 interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .

Biochemical Pathways

D-Mannose-13C-2 is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of D-Mannose-13C-2 involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of D-Mannose-13C-2, as it competes with glucose for the same transporter and hexokinase .

Result of Action

The molecular and cellular effects of D-Mannose-13C-2’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, D-Mannose-13C-2 can influence various cellular processes, including protein function and cellular signaling .

Action Environment

The action, efficacy, and stability of D-Mannose-13C-2 can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of D-Mannose-13C-2 due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of D-Mannose-13C-2 .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .

Cellular Effects

D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, D-Mannose-13C-2 can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .

In terms of gene expression, D-Mannose-13C-2 can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .

Molecular Mechanism

At the molecular level, D-Mannose-13C-2 exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .

D-Mannose-13C-2 can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Mannose-13C-2 can change over time due to its stability and degradation. Studies have shown that D-Mannose-13C-2 is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .

Long-term studies have demonstrated that D-Mannose-13C-2 can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UDMYWQARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)